molecular formula C18H16N2OS B15237642 Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether CAS No. 4696-05-3

Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether

Cat. No.: B15237642
CAS No.: 4696-05-3
M. Wt: 308.4 g/mol
InChI Key: JUMLONVRKRMHIP-UHFFFAOYSA-N
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Description

5-Methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is an organic compound with the molecular formula C18H16N2OS It is a pyrimidine derivative characterized by the presence of methoxy, methylphenylsulfanyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-phenylpyrimidine with 4-methylbenzenethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or commercial use.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

5-Methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-4-[(4-methylphenyl)sulfanyl]-2-(2-pyridinyl)pyrimidine
  • 3-Chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone

Uniqueness

5-Methoxy-4-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

4696-05-3

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

5-methoxy-4-(4-methylphenyl)sulfanyl-2-phenylpyrimidine

InChI

InChI=1S/C18H16N2OS/c1-13-8-10-15(11-9-13)22-18-16(21-2)12-19-17(20-18)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

JUMLONVRKRMHIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC=C2OC)C3=CC=CC=C3

Origin of Product

United States

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